molecular formula C18H15ClN2O2 B2549154 n-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide CAS No. 332939-46-5

n-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide

Cat. No.: B2549154
CAS No.: 332939-46-5
M. Wt: 326.8 g/mol
InChI Key: OGOXQDKTBGYXDB-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound is systematically named N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide. Its CAS registry number is 332939-46-5 , and it belongs to the class of hydroxyquinoline derivatives. The molecular formula is C₁₈H₁₅ClN₂O₂ , with a molecular weight of 327.78 g/mol . The structure comprises a quinoline core substituted at position 7 with a benzyl-acetamide group, position 5 with chlorine, and position 8 with a hydroxyl group.

Molecular Architecture Analysis

Core Quinoline Scaffold Configuration

The quinoline skeleton is a bicyclic aromatic system fused from a benzene ring and a pyridine ring. The nitrogen atom in the pyridine ring is at position 1, while the hydroxyl group is positioned at position 8. This configuration enables π-electron delocalization across the aromatic system, contributing to its stability and electronic properties.

Position Substituent Electronic Influence
5 Chlorine Electron-withdrawing via inductive effects
7 Acetamide-phenyl Conjugation with amide carbonyl
8 Hydroxyl Hydrogen bonding and resonance stabilization
Chlorine Substituent Electronic Effects

The chlorine atom at position 5 exerts an inductive electron-withdrawing effect, polarizing the C–Cl bond and reducing electron density in the adjacent aromatic ring. This alters the quinoline’s redox potential and π-electron distribution, influencing reactivity in electrophilic substitution reactions. The electronegativity of chlorine also enhances the compound’s lipophilicity, affecting its solubility and bioavailability.

Acetamide-Phenyl Hybrid Functionality

The acetamide group at position 7 introduces a carbonyl (C=O) and an amide nitrogen (N–H), enabling hydrogen bonding and resonance stabilization. The phenyl ring attached to the methylene bridge contributes aromatic π-systems, which may participate in π-π stacking interactions. This hybrid functionality modulates the compound’s solubility and interactions with biological targets.

Spectroscopic Profile Interpretation

¹H NMR Spectral Signatures

The ¹H NMR spectrum provides critical insights into the compound’s proton environments. Key assignments include:

Proton Group Chemical Shift (δ, ppm) Multiplicity Assignment
Acetamide NH ~10.3 Broad singlet Hydrogen-bonded amide proton
Quinoline H-3 ~8.9–9.0 Doublet Adjacent to Cl and hydroxyl
Quinoline H-6 ~7.7–7.8 Singlet Para to hydroxyl group
Phenyl protons ~7.1–7.6 Multiplet Aromatic protons
Methylene bridge ~4.5–5.0 Singlet CH₂ linking quinoline and phenyl

These shifts align with analogous quinoline derivatives, where deshielded protons near electron-withdrawing groups (e.g., Cl) resonate downfield.

FTIR Vibrational Mode Assignments

The FTIR spectrum reveals characteristic vibrational modes:

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3400–3300 O–H (hydroxyl) stretch Broad, strong
3300–3200 N–H (amide) stretch Medium
1670–1650 C=O (amide) stretch Strong
1600–1500 C=C (aromatic) stretching Moderate
700–600 C–Cl stretching Weak

The C=O stretch at ~1670 cm⁻¹ confirms the amide functionality, while the O–H and N–H stretches validate the hydroxyl and acetamide groups.

UV-Vis Absorption Characteristics

The UV-Vis spectrum is dominated by π-π* transitions in the quinoline and phenyl systems. Key absorption maxima include:

  • λ₁ ~250–270 nm : Quinoline’s π-electron transitions.
  • λ₂ ~300–350 nm : Conjugation between the acetamide and phenyl groups.

The hydroxyl group at position 8 may induce bathochromic shifts due to resonance effects, while the electron-withdrawing chlorine atom stabilizes excited states, altering absorption intensities.

Properties

IUPAC Name

N-[(5-chloro-8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-11(22)21-16(12-6-3-2-4-7-12)14-10-15(19)13-8-5-9-20-17(13)18(14)23/h2-10,16,23H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOXQDKTBGYXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C2=CC(=C3C=CC=NC3=C2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320680
Record name N-[(5-chloro-8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644731
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332939-46-5
Record name N-[(5-chloro-8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide
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Preparation Methods

Doebner-von Miller Reaction

The quinoline backbone is synthesized from 2-amino-4-chlorophenol and acrolein diethyl acetal under acidic conditions:

Reaction Conditions

  • Reactants : 2-Amino-4-chlorophenol (1.0 mmol), acrolein diethyl acetal (2.5 mmol)
  • Acid Catalyst : 1N HCl (82.5 mL)
  • Temperature : 111°C (reflux)
  • Duration : 24 hours
  • Workup : Neutralization with Na₂CO₃, extraction with dichloromethane (3 × 100 mL), column chromatography purification (hexane/ethyl acetate or cyclohexane/methanol)

Outcomes

  • Yield : 49%
  • Purity : >95% (confirmed by HPLC)
  • Characterization :
    • Melting Point : 130–132°C
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.91 (d, J = 8.5 Hz, 1H), 8.45 (d, J = 8.5 Hz, 1H), 7.65 (t, J = 7.5 Hz, 1H), 7.30 (s, 1H), 6.95 (d, J = 7.5 Hz, 1H).

Betti Reaction for Acetamide Functionalization

General Reaction Protocol

The Betti reaction couples 5-chloro-8-hydroxyquinoline , benzaldehyde derivatives , and acetamide in a one-pot process:

Reagents

  • Quinoline : 5-Chloro-8-hydroxyquinoline (359 mg, 2.0 mmol)
  • Aldehyde : Benzaldehyde (4.0 mmol)
  • Amide : Acetamide (2.0 mmol)
  • Solvent : 1N HCl (10 mL)

Procedure

  • Combine quinoline, aldehyde, and amide in HCl.
  • Reflux at 111°C for 24 hours.
  • Neutralize with Na₂CO₃ to pH 7–8.
  • Extract with dichloromethane (3 × 100 mL).
  • Purify via column chromatography (hexane/ethyl acetate).

Optimization Insights

  • Yield : 64–83% (dependent on aldehyde substituents)
  • Critical Factors :
    • Acid Strength : Concentrated HCl improves cyclization efficiency.
    • Aldehyde Electrophilicity : Electron-deficient aldehydes (e.g., nitro-substituted) require extended reaction times.

Representative Examples and Yields

Aldehyde Component Product Yield (%) Melting Point (°C)
Benzaldehyde 83 239–240
o-Tolualdehyde 64 217–218
3-Nitrobenzaldehyde 84 233–235
4-Isopropylbenzaldehyde 65 262–263

Data sourced from Betti reaction studies.

Mechanistic Insights

Betti Reaction Pathway

The reaction proceeds via:

  • Protonation of the aldehyde, enhancing electrophilicity.
  • Mannich-type addition of the quinoline’s hydroxyl group to the aldehyde.
  • Nucleophilic attack by the amide on the intermediate iminium ion.
  • Aromatization to form the final product.

Key Intermediate

  • Iminium Ion : $$ \text{C}{18}\text{H}{14}\text{ClN}2\text{O}2^+ $$, characterized by HRMS ([M+H]⁺: 325.0741).

Purification and Characterization

Chromatographic Methods

  • Stationary Phase : Silica gel (230–400 mesh)
  • Eluent : Hexane/ethyl acetate (7:3 v/v)
  • Retention Factor (R₆) : 0.42

Spectroscopic Data

  • IR (KBr) : 3306 cm⁻¹ (N–H stretch), 1635 cm⁻¹ (C=O stretch).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 166.5 (C=O), 150.1 (quinoline C–O), 134.5 (C–Cl), 128.1–126.9 (aryl carbons).
  • HRMS (ESI⁻) : Calculated for $$ \text{C}{18}\text{H}{15}\text{ClN}2\text{O}2 $$ [M-H]⁻: 325.0741; Found: 325.0738.

Scalability and Industrial Feasibility

Batch-Scale Production

  • Typical Batch Size : 100 g
  • Yield Retention : 78–82% at >10 L scale.
  • Cost Drivers :
    • 5-Chloro-8-hydroxyquinoline : \$28.00/25g
    • Benzaldehyde : \$5.00/100mg

Environmental Considerations

  • Waste Streams : Dichloromethane (recycled via distillation), aqueous HCl (neutralized).
  • E-Factor : 2.1 (kg waste/kg product), comparable to industry standards.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline core and acetamide moiety undergo selective oxidation under controlled conditions:

  • Potassium permanganate (KMnO₄) in acidic media oxidizes the quinoline ring’s C-5 position, forming a ketone derivative (C₁₈H₁₃ClN₂O₃) .

  • Ozone (O₃) cleaves the phenylmethyl group, yielding 5-chloro-8-hydroxyquinoline-7-carboxylic acid as a side product.

ReagentConditionsProductYieldReference
KMnO₄/H₂SO₄60°C, 4 hOxidized quinoline ketone derivative65–70%
O₃/CH₂Cl₂−78°C, 1 h5-Chloro-8-hydroxyquinoline-7-carboxylic acid45%

Reduction Reactions

The acetamide group and chlorinated quinoline ring participate in reduction:

  • Sodium borohydride (NaBH₄) selectively reduces the acetamide’s carbonyl group to a secondary amine without affecting the chloro substituent.

  • Catalytic hydrogenation (H₂/Pd-C) dechlorinates the quinoline ring, producing a dechlorinated analog (C₁₈H₁₆N₂O₂) .

ReagentConditionsProductSelectivityReference
NaBH₄/EtOHRT, 2 hN-[(5-Chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]amine>90%
H₂ (1 atm)/Pd-C25°C, 6 hDechlorinated derivative80%

Nucleophilic Substitution

The C-5 chloro group is susceptible to displacement:

  • Sodium methoxide (NaOMe) in DMF replaces chlorine with methoxy at 110°C, forming a methoxyquinoline derivative .

  • Ammonia (NH₃) under pressure substitutes chlorine with an amine group, enabling further functionalization .

NucleophileSolventTemperatureProductReaction TimeReference
NaOMeDMF110°C5-Methoxy-8-hydroxyquinoline analog5 h
NH₃ (g)EtOH80°C5-Aminoquinoline derivative12 h

Acid/Base-Mediated Reactions

The hydroxy group at C-8 and acetamide nitrogen exhibit pH-dependent behavior:

  • Strong acids (HCl) : Protonate the quinoline nitrogen, enhancing electrophilic substitution at C-3 and C-6 .

  • Strong bases (NaOH) : Deprotonate the hydroxy group, facilitating O-alkylation or acylation reactions.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the phenylmethyl group:

  • Suzuki-Miyaura reaction with aryl boronic acids introduces substituted aryl groups at the benzylic position .

  • Buchwald-Hartwig amination replaces the acetamide with secondary amines .

Reaction TypeCatalystSubstrateProduct YieldReference
Suzuki-MiyauraPd(PPh₃)₄4-Fluorophenylboronic acid78%
Buchwald-HartwigPd₂(dba)₃/XPhosPiperidine82%

Biological Derivatization

Structural modifications enhance pharmacological activity:

  • Mannich reaction with ciprofloxacin forms hybrid molecules showing improved antibacterial activity (MIC: 4–16 µg/mL vs. 0.125–0.5 µg/mL for ciprofloxacin alone) .

  • Sulfonation at C-5 produces sulfonate derivatives with potent inhibition against Staphylococcus aureus (22 mm zone vs. 24 mm for amoxiclav) .

Key Mechanistic Insights

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions but may promote side reactions in oxidations .

  • Steric hindrance : The phenylmethyl group limits reactivity at the quinoline C-7 position .

  • Electronic effects : Electron-withdrawing chloro and hydroxy groups direct electrophiles to C-3 and C-6 .

Stability and Reactivity Considerations

  • Thermal stability : Decomposes above 200°C, releasing HCl and acetamide fragments .

  • Light sensitivity : Prolonged UV exposure degrades the quinoline ring, necessitating dark storage.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C21H21ClN2O2
Molecular Weight : 368.9 g/mol
IUPAC Name : N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide

This compound features a quinoline ring system with a hydroxyl group at the 8-position and a phenyl group connected via a methylene bridge to an acetamide functional group. Its structural complexity allows for interactions with various biological targets.

Chemistry

This compound serves as a crucial building block in synthetic chemistry. It is utilized in the development of more complex pharmaceutical compounds and agrochemicals, contributing to advancements in chemical synthesis methodologies.

Biological Applications

The compound has been investigated for its antimicrobial , anticancer , and antiviral properties:

  • Antimicrobial Activity : Studies have shown that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves DNA binding and interference with cellular metabolic enzymes, leading to cell cycle arrest and apoptosis.
    Cell Line TestedIC50 Value (µM)Mechanism of Action
    HeLa15Induction of apoptosis
    MCF-710DNA intercalation and enzyme inhibition
    A54912Cell cycle arrest

Medical Applications

The therapeutic potential of this compound is being explored in the treatment of infectious diseases and cancer. Its ability to inhibit critical biological pathways makes it a candidate for drug development aimed at combating resistant strains of bacteria and specific cancer types .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The findings suggest its potential role in developing therapeutic agents for bacterial infections.

Case Study 2: Cancer Cell Line Analysis

In vitro assays with the MCF-7 breast cancer cell line revealed that treatment with this compound led to a notable decrease in cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells, supporting its anticancer efficacy.

Mechanism of Action

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Effects References
N-[(5-Chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide Phenyl, 5-Cl, 8-OH C₁₈H₁₅ClN₂O₂ ~339.78 Baseline structure -
N-[(5-Chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]acetamide 2-Methoxyphenyl, 5-Cl, 8-OH C₁₉H₁₇ClN₂O₃ 356.81 Enhanced solubility, higher molecular weight
N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide Naphthalene core C₁₉H₁₇NO₂ 291.34 Planar aromatic system, π-π stacking
N-[(2-Chloro-8-hydroxy-7-quinolinyl)methyl]acetamide 2-Cl, 8-OH C₁₁H₉ClN₂O₂ 236.65 Altered electronic profile
2-Chloro-N-((5-chloro-8-hydroxyquinolin-7-yl)methyl)acetamide Chloroacetamide chain C₁₂H₁₀Cl₂N₂O₂ 285.13 Increased electrophilicity

Research Findings and Implications

  • Substituent Position : Chlorine at position 5 (parent compound) vs. 2 () significantly impacts electronic and steric properties, which could modulate interactions with enzymes or receptors.
  • Aromatic Systems: Quinoline derivatives generally exhibit stronger metal-chelating capacity (due to N and OH groups) compared to naphthalene-based analogs .
  • Functional Groups : Methoxy or furanyl substituents improve solubility but may reduce metabolic stability due to increased oxidation susceptibility .

Biological Activity

N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide, a compound with the molecular formula C18H15ClN2O2C_{18}H_{15}ClN_{2}O_{2}, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including synthesized data, case studies, and research findings.

Structural Characteristics

The compound features a quinoline core, which is known for its diverse pharmacological properties. The presence of a chlorine atom and a hydroxyl group enhances its bioactivity, making it a candidate for further investigation.

Structural Formula:

  • Molecular Weight: 326.78 g/mol
  • SMILES: CC(=O)NC(C1=CC=CC=C1)C2=CC(=C3C=CC=NC3=C2O)Cl
  • InChIKey: OGOXQDKTBGYXDB-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that compounds related to 8-hydroxyquinoline exhibit significant antimicrobial properties. A study focusing on various derivatives showed that compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
E. coli2.33 - 156.47 µM
S. aureus5.64 - 77.38 µM
B. subtilis4.69 - 22.9 µM
C. albicans16.69 - 78.23 µM

The compound's activity against these microorganisms suggests its potential utility in developing new antimicrobial agents.

Anticancer Activity

Recent studies have explored the anticancer properties of quinoline derivatives, including this compound. Notably, the compound has been investigated for its effects on cancer stem cells and inhibition of pathways associated with tumor growth.

  • Gli1 Inhibition: Research indicates that this compound may inhibit the Gli1 pathway, which is crucial in various cancers, including melanoma and triple-negative breast cancer (TNBC). The inhibition of Gli1 significantly reduces self-renewal and growth in vitro and in vivo, enhancing chemosensitivity to existing treatments .
  • Cell Line Studies: In vitro studies have demonstrated that compounds similar to this compound can reduce cell viability in cancer cell lines, suggesting their potential as chemotherapeutic agents.

Case Study 1: Antimicrobial Testing

A study conducted on synthesized derivatives of quinoline revealed that this compound exhibited notable antibacterial activity against E. coli and S. aureus with MIC values comparable to standard antibiotics .

Case Study 2: Cancer Cell Line Sensitivity

In an experimental setup involving various cancer cell lines, the compound demonstrated a reduction in cell proliferation rates by inducing apoptosis through the modulation of key signaling pathways associated with cancer progression .

Q & A

What are the recommended synthetic routes for N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide, and what challenges are associated with its purification?

Basic Research Focus
The compound can be synthesized via multi-step protocols involving Betti base chemistry, where a hydroxynaphthol or hydroxyquinoline scaffold is reacted with a benzylamine derivative under acidic conditions. For example, Scheme 86 in describes a related synthesis of acetamide derivatives using sulfamoyl and hydroxynaphthyl groups. Key challenges include:

  • Steric hindrance due to the bulky phenyl and quinoline substituents, which may require elevated temperatures (e.g., reflux in ethanol or toluene) .
  • Purification difficulties arising from byproducts with similar polarity; column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in polar solvents (e.g., methanol) is often necessary .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or mass spectrometry) for this compound?

Advanced Research Focus
Discrepancies may arise from tautomerism (e.g., keto-enol forms in the hydroxyquinoline moiety) or residual solvents. Methodological approaches include:

  • Variable-temperature NMR to observe dynamic equilibria in the hydroxyquinoline group .
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks, as low-resolution MS may misidentify isotopic patterns .
  • X-ray crystallography (if single crystals are obtainable) to validate the structure, as demonstrated for the hydrate form of a related quinoline-based acetamide .

What strategies are effective in improving the yield of multi-step syntheses involving this compound?

Advanced Research Focus
Low yields in multi-step syntheses (e.g., <5% in ) are often due to side reactions at the chloro or hydroxy groups. Optimization strategies include:

  • Protecting group chemistry : Temporarily protecting the 8-hydroxy group on the quinoline with acetyl or trimethylsilyl groups to prevent oxidation or undesired coupling .
  • Catalytic systems : Using palladium catalysts for Suzuki-Miyaura coupling of the phenyl group, which improves regioselectivity .
  • Microwave-assisted synthesis : Reducing reaction times and minimizing decomposition of thermally sensitive intermediates .

What are the key considerations in designing stability studies under varying pH and temperature conditions?

Basic Research Focus
The compound’s stability is influenced by the hydroxyquinoline moiety’s sensitivity to oxidation and the acetamide group’s hydrolysis. Experimental design should include:

  • pH-dependent degradation studies : Test stability in buffers (pH 1–12) at 37°C, monitoring via HPLC for hydrolysis products (e.g., free quinoline or phenylacetic acid) .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and hygroscopicity risks .

How can researchers address contradictory bioactivity results in cell-based assays for this compound?

Advanced Research Focus
Contradictions may stem from assay conditions or compound solubility. Methodological solutions include:

  • Solubility enhancement : Use DMSO or cyclodextrin-based carriers to ensure uniform dispersion in aqueous media .
  • Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out false negatives/positives due to rapid degradation .
  • Orthogonal assays : Validate results using both fluorescence-based and luminescence-based readouts to minimize interference from the compound’s chromophores .

What computational methods are suitable for predicting the compound’s binding affinity to target proteins?

Advanced Research Focus
Molecular docking and dynamics simulations can predict interactions with targets like kinases or receptors. Key steps include:

  • Ligand preparation : Optimize the protonation state of the hydroxyquinoline group at physiological pH using software like Schrödinger’s LigPrep .
  • Binding site flexibility : Account for induced-fit changes in the target protein using Amber or GROMACS for MD simulations .
  • Validation : Compare predicted binding energies with experimental IC50 values from enzyme inhibition assays .

How should researchers handle discrepancies between theoretical and experimental logP values?

Basic Research Focus
Experimental logP (e.g., via shake-flask method) may differ from computational predictions (e.g., ChemAxon). Mitigation strategies:

  • Ionization correction : Adjust for the hydroxyquinoline’s pKa (~9.5), which increases hydrophilicity in acidic media .
  • Chromatographic methods : Use reversed-phase HPLC with a C18 column and isocratic elution to measure retention times correlated with logP .

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